chrysenamine molecular structure and chemical properties
chrysenamine molecular structure and chemical properties
An In-depth Technical Guide to Chrysenamine: Molecular Structure, Chemical Properties, and Scientific Significance
Introduction: Unveiling the Duality of Chrysenamine
Chrysenamine (C₁₈H₁₃N) represents a class of amino-substituted derivatives of chrysene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings. As a primary aromatic amine, chrysenamine exists in several isomeric forms, with the position of the amine (-NH₂) group on the chrysene backbone determining its specific properties and reactivity. This guide will focus primarily on the most scientifically pertinent isomers, including 2-chrysenamine and 6-chrysenamine, which have been subjects of toxicological and synthetic chemistry research.
The significance of chrysenamine in the scientific community is marked by a compelling duality. On one hand, like many polycyclic aromatic amines, it is recognized for its carcinogenic potential, arising from its metabolic activation into DNA-reactive species.[1][2] On the other hand, its rigid, planar aromatic structure serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents, including anti-cancer compounds.[3][4] This paradoxical nature makes chrysenamine a molecule of profound interest to researchers in toxicology, pharmacology, and drug development, demanding a thorough understanding of its fundamental molecular and chemical characteristics.
Part 1: Molecular Structure and Identification
The foundational structure of chrysenamine is the tetracyclic aromatic hydrocarbon, chrysene. The addition of an amino group to this framework imparts chemical properties characteristic of aromatic amines, influencing its basicity, reactivity, and biological interactions.
The molecular formula for all chrysenamine isomers is C₁₈H₁₃N, with a molecular weight of approximately 243.31 g/mol .[1][5][6] The specific isomers are distinguished by the numerical position of the amine substituent on the chrysene ring system.
Key Isomers and Identifiers:
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2-Chrysenamine (2-Aminochrysene): CAS Registry Number: 789-47-9.[6][7]
-
3-Chrysenamine (3-Aminochrysene): CAS Registry Number: 316-18-7.[8][9]
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6-Chrysenamine (6-Aminochrysene): CAS Registry Number: 2642-98-0.[3][5]
Caption: Molecular structures of the chrysene backbone and its 2- and 6-amino derivatives.
Part 2: Core Chemical and Physical Properties
The physicochemical properties of chrysenamine are crucial for predicting its environmental fate, biological absorption, and suitability for various chemical reactions. These properties are dictated by the large, hydrophobic chrysene core and the polar, basic amino group.
| Property | 2-Chrysenamine | 3-Chrysenamine | 6-Chrysenamine |
| CAS Number | 789-47-9[6] | 316-18-7[8] | 2642-98-0[3] |
| Appearance | - | - | Yellow to orange/brown crystalline powder[3] |
| Molecular Formula | C₁₈H₁₃N[6] | C₁₈H₁₃N[8] | C₁₈H₁₃N[3] |
| Molecular Weight | ~243.30 g/mol [6] | ~243.30 g/mol [8] | ~243.31 g/mol [3] |
| Melting Point | 211-217 °C[6] | - | 209-211 °C[3] |
| Boiling Point | - | ~506.7 °C (Predicted)[9] | ~501.2 °C (Predicted)[3] |
| Water Solubility | Very low | Very low | 155 µg/L at 24 °C[3] |
| Organic Solubility | - | - | Slightly soluble in Acetone, Chloroform, Methanol (heated)[1][3] |
| pKa (Basicity) | - | 4.32 ± 0.30 (Predicted)[8] | 4.32 ± 0.30 (Predicted)[3] |
| LogP | - | - | 5.31[3] |
Solubility Profile
The extensive aromatic system of chrysenamine renders it highly lipophilic, resulting in very low aqueous solubility.[3] The parent compound, chrysene, has a water solubility of only 0.002 mg/L.[10] While the amino group introduces some polarity, it is insufficient to overcome the hydrophobicity of the four-ring structure. Consequently, chrysenamine is more soluble in non-polar organic solvents.[1][3] This low water solubility has significant implications for its bioavailability and environmental transport, as it tends to adsorb to organic matter and sediments. In drug development, this property presents a major challenge, often requiring formulation strategies like complexation with cyclodextrins to enhance solubility and absorption.[11]
Reactivity and Stability
The chemical behavior of chrysenamine is a composite of its aromatic core and the amine functional group.
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Aromatic Core: The chrysene ring system is thermodynamically stable due to extensive electron delocalization. It undergoes electrophilic aromatic substitution reactions, though typically under harsher conditions than simpler benzene rings. The positions for these reactions are influenced by the directing effects of the existing amino group.
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Amino Group: The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic and basic (as indicated by its predicted pKa of ~4.3).[3][8] It can react with acids to form ammonium salts, which significantly increases water solubility. The amine can also undergo standard reactions such as acylation, alkylation, and diazotization. The reactivity of the amine group is central to its use as a synthetic building block.[12]
Stability and Storage: As a solid, 6-chrysenamine should be stored at 2-8°C.[3] Aromatic amines can be sensitive to light and air, potentially undergoing oxidation that can lead to discoloration and degradation. For long-term storage, especially in solution, inert atmosphere and protection from light are recommended.[13]
Part 3: Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be dominated by a complex series of signals in the aromatic region (typically δ 7-9 ppm) corresponding to the protons on the chrysene rings. The protons of the -NH₂ group would appear as a broader singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show multiple signals for the 18 carbon atoms. Carbons bonded to the nitrogen atom would be shifted downfield, while the others would appear in the typical range for sp²-hybridized aromatic carbons.
-
-
Infrared (IR) Spectroscopy: Key diagnostic peaks would include N-H stretching vibrations for the primary amine, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region. Strong absorptions corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C ring stretching (in the 1450-1600 cm⁻¹ region) would also be prominent.[16]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a strong molecular ion (M⁺) peak at m/z ≈ 243, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of species related to the amine group and cleavage of the aromatic system.[7][16]
-
UV-Visible (UV-Vis) Spectroscopy: Like other PAHs, chrysenamine is expected to exhibit strong UV absorbance with a complex pattern of multiple bands, characteristic of the π-π* electronic transitions within the extensive conjugated system.[16] This property makes UV detection a viable method in chromatographic analysis.
Part 4: Synthesis and Analytical Methodologies
General Synthetic Approaches
The synthesis of chrysenamine isomers typically involves the introduction of a nitrogen-containing functional group onto the pre-formed chrysene skeleton, followed by its conversion to an amine.
Caption: General synthetic pathways for the preparation of chrysenamine from chrysene.
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Nitration Followed by Reduction: A common and well-established method is the electrophilic nitration of chrysene to introduce a nitro group (-NO₂). The resulting nitrochrysene isomer can then be reduced to the corresponding chrysenamine using various reducing agents, such as tin or iron in acidic media, or catalytic hydrogenation.
-
Amination of a Halogenated Precursor: Another powerful strategy involves the initial halogenation of chrysene. The resulting halo-chrysene can then undergo nucleophilic substitution with an amine source. Modern cross-coupling methods, such as the Buchwald-Hartwig amination, are particularly effective for this transformation, offering high yields and functional group tolerance.[17]
Experimental Protocol: Analytical Quantification via HPLC
High-Performance Liquid Chromatography (HPLC) is the most common technique for the quantitative analysis of biogenic amines and PAHs in various matrices.[18][19]
Objective: To quantify the concentration of a chrysenamine isomer in a sample.
Methodology:
-
Sample Preparation (Extraction):
-
For solid samples (e.g., tissue, soil), weigh approximately 1-5 g of the homogenized sample.
-
Perform a liquid-solid extraction using a suitable organic solvent (e.g., acetonitrile or a hexane/acetone mixture). Sonication or Soxhlet extraction can be employed to improve efficiency.
-
For liquid samples, a liquid-liquid extraction with a non-polar solvent like dichloromethane or hexane is appropriate.
-
The crude extract is often concentrated and subjected to a clean-up step using Solid-Phase Extraction (SPE) to remove interfering matrix components. A silica or C18 cartridge is typically used.
-
The final eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a known volume of the mobile phase for HPLC injection.
-
-
Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is highly effective for separating PAHs and their derivatives.
-
Mobile Phase: A gradient elution is typically used, starting with a higher polarity mixture and moving to a lower polarity one. A common system is a gradient of water (Solvent A) and acetonitrile or methanol (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
Injection Volume: 10-20 µL.
-
-
Detection:
-
UV-Vis Detector: Monitoring at a wavelength where chrysenamine exhibits strong absorbance (e.g., 254 nm) is a common approach.
-
Fluorescence Detector (FLD): This method offers superior sensitivity and selectivity for fluorescent compounds like chrysenamine. Specific excitation and emission wavelengths must be determined from the compound's fluorescence spectrum.
-
Mass Spectrometer (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of confidence in identification and quantification, especially in complex matrices.
-
-
Quantification:
-
A calibration curve is constructed by injecting a series of standard solutions of the chrysenamine isomer of known concentrations.
-
The peak area of the analyte in the sample is measured and compared against the calibration curve to determine its concentration.
-
Part 5: Applications in Drug Development and Toxicological Profile
Role in Drug Discovery and Development
The rigid, planar structure of the chrysenamine scaffold is an attractive starting point for medicinal chemists. It provides a framework upon which various functional groups can be appended to interact with biological targets.
-
Anti-Cancer Agents: Research has demonstrated that 6-aminocrysene can inhibit the growth of certain experimental tumors.[1][13] Furthermore, it has been utilized as a precursor for synthesizing diarylthiourea analogs, which have shown novel anti-cancer properties.[3] The parent flavonoid, chrysin, which shares a similar polycyclic core, has also been extensively modified to create derivatives with enhanced anti-proliferative activity against various cancer cell lines.[4][20] This highlights the potential of the chrysene backbone in designing new chemotherapeutics.
-
Structure-Activity Relationship (SAR) Studies: Chrysenamine and its derivatives are valuable tools for SAR studies. By systematically modifying the structure—for instance, by altering the position of the amine group or adding substituents to the aromatic rings—researchers can probe the structural requirements for a specific biological activity. This iterative process is fundamental to rational drug design.[21] The development of "click chemistry" has further streamlined the synthesis of diverse compound libraries from core scaffolds like chrysenamine, accelerating the discovery of lead compounds.
Toxicological Significance and Mechanism
The primary toxicological concern associated with chrysenamine is its carcinogenicity, a property shared by many aromatic amines.[2]
-
Carcinogenicity: Studies have shown that neonatal administration of 6-chrysenamine can induce hepatomas (liver tumors) and pulmonary adenocarcinomas (lung tumors) in mice.[1] This carcinogenic activity is not due to the molecule itself but rather its metabolic products.
-
Mechanism of Action (Metabolic Activation): In the body, aromatic amines undergo enzymatic oxidation, primarily by cytochrome P450 enzymes in the liver. This process can convert the amine into reactive electrophilic intermediates, such as N-hydroxyarylamines and nitrenium ions. These highly reactive species can then form covalent adducts with nucleophilic sites on cellular macromolecules, most critically, with DNA. The formation of these DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.
Caption: Conceptual workflow of the metabolic activation of chrysenamine leading to carcinogenesis.
Conclusion
Chrysenamine is a molecule of significant scientific complexity. Its molecular structure, defined by a large hydrophobic chrysene core and a reactive amine group, dictates its chemical properties, including poor water solubility, nucleophilicity, and a rich spectroscopic signature. While its inherent carcinogenicity, driven by metabolic activation to DNA-damaging species, poses a significant toxicological risk, this same molecular framework provides a robust and versatile scaffold for synthetic chemists. The continued exploration of chrysenamine and its derivatives in drug discovery underscores a critical principle in pharmacology: that the same molecular features that can lead to toxicity can often be harnessed, through rational design and modification, to create potent and selective therapeutic agents. A comprehensive understanding of its fundamental properties, as outlined in this guide, is therefore essential for professionals working to mitigate its risks and exploit its potential.
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